Tetrahydro Furosemide

Drug Metabolism Microsomal Stability Toxicology

Furosemide ANDA method validation requires precise EP Impurity F identification-generic substitution compromises retention time accuracy. Tetrahydro Furosemide (CAS 4793-38-8) eliminates this risk with a saturated tetrahydrofuran ring conferring distinct logP 3.13 and unique chromatographic retention. • ≥98% HPLC purity for reliable ICH Q3A/Q3B impurity profiling • Zero P450-mediated metabolic activation-essential negative control for furan bioactivation studies • White to off-white crystalline powder; stable 24 h in pH 7.4 PBS at 100 μM

Molecular Formula C12H15ClN2O5S
Molecular Weight 334.78
CAS No. 4793-38-8
Cat. No. B601994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro Furosemide
CAS4793-38-8
SynonymsTetrahydro Furosemide;  4-Chloro-5-sulfamoyl-N-(tetrahydrofurfuryl)anthranilic Acid;  4-Chloro-5-Sulfamoyl-2-[[((2RS)-Tetrahydrofuran-2-yl)methyl]amino]Benzoic Acid
Molecular FormulaC12H15ClN2O5S
Molecular Weight334.78
Structural Identifiers
SMILESC1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
InChIInChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19)
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Grey-Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro Furosemide Chemical Identity & Characterization


Tetrahydro Furosemide (CAS 4793-38-8), chemically designated as 4-chloro-5-sulfamoyl-2-[[[(2RS)-oxolan-2-yl]methyl]amino]benzoic acid (molecular formula C12H15ClN2O5S, molecular weight 334.78), is the saturated tetrahydrofuran-ring derivative of the loop diuretic furosemide [1]. It is officially codified as Furosemide EP Impurity F under the European Pharmacopoeia and is primarily utilized as a high-purity analytical reference standard (HPLC purity ≥98%) . Structurally distinguished from furosemide by reduction of the furan ring to a tetrahydrofuran moiety, this compound is supplied as a white to off-white crystalline powder with a melting point >223°C (decomposition) [2].

1 EP-designated reference standard for impurity profiling
2 Supports HPLC/LC-MS method validation workflows
3 Essential for ANDA analytical sections (ICH Q3A/B)

Why Furosemide Cannot Replace Tetrahydro Furosemide


Generic substitution with furosemide (CAS 54-31-9) is not analytically valid for applications requiring Tetrahydro Furosemide. As a fully saturated analog with a tetrahydrofuran ring replacing the aromatic furan ring, Tetrahydro Furosemide exhibits a distinct chromatographic retention time (logP 3.13) that is critical for accurate impurity profiling and peak identification. Critically, furosemide undergoes cytochrome P450-mediated metabolic activation via its furan ring to form reactive intermediates, a pathway that is completely blocked in Tetrahydro Furosemide due to saturation of the ring system [1]. This fundamental difference in metabolic liability and chemical reactivity renders furosemide unsuitable for verifying method specificity or quantifying this specific EP-designated impurity.

Higher lipophilicity shifts reversed-phase retention, altering peak identity versus parent furosemide.
Saturated tetrahydrofuran ring blocks CYP-mediated reactive intermediate formation; furosemide’s furan pathway remains active.
Carbonic anhydrase inhibition profile differs from NKCC2-targeting loop diuretics, confounding diuretic activity studies.

Tetrahydro Furosemide Differentiation Evidence


Metabolic Stability: No Reactive Intermediate

In mouse liver microsomes, furosemide undergoes cytochrome P450-mediated metabolic activation to form a reactive intermediate capable of covalent binding to microsomal protein. When Tetrahydro[35S]furosemide was used as substrate under identical conditions, covalent binding did not occur, demonstrating that saturation of the furan ring eliminates the metabolic liability associated with furosemide [1].

Metabolic stability
Head-to-head
No detectable covalent binding (vs. furosemide)
Supports negative control in CYP bioactivation studies
Mouse liver microsomes; [35S]-labeled substrates
Drug Metabolism Microsomal Stability Toxicology

Regulatory Identity: EP Impurity F

Tetrahydro Furosemide is officially recognized and codified as Furosemide EP Impurity F in the European Pharmacopoeia (EP) monograph for furosemide [1]. This regulatory designation mandates its use as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of furosemide . No other furosemide-related compound can fulfill this specific regulatory requirement.

EP designation
Codified as Furosemide EP Impurity F
Regulatory mandate for ANDA impurity profiling
Exclusive identity under EP monograph
Analytical Method Validation Pharmaceutical Quality Control Regulatory Compliance

Carbonic Anhydrase Inhibitory Activity

Tetrahydro Furosemide has been characterized as a carbonic anhydrase inhibitor with activity against human, bacterial, and archaeal isozymes . In contrast, furosemide's primary mechanism of action is inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, with weak or negligible carbonic anhydrase inhibition at therapeutic concentrations [1]. The furan-to-tetrahydrofuran modification shifts the pharmacological target profile.

CA inhibition
Class-level
Active against human, bacterial, archaeal CA isozymes
Target profile distinct from furosemide (NKCC2)
Specific IC50 data unavailable; class-level comparison
Enzyme Inhibition Carbonic Anhydrase Pharmacology

Chromatographic Retention & Detection Differentiation

Tetrahydro Furosemide exhibits physicochemical properties distinct from furosemide that translate to differential chromatographic behavior. The compound has a calculated logP of 3.13 compared to furosemide's logP of approximately 2.03 [1], resulting in longer retention on reversed-phase HPLC columns. It demonstrates stability in pH 7.4 PBS buffer for up to 24 hours at 100 μM concentration as assessed by LC-MS/MS analysis [2], enabling robust analytical method development.

Chromatographic property
Cross-study
logP 3.13; stable 24 h in pH 7.4 PBS
Predictable reversed-phase retention for method development
ΔlogP ~+1.1 vs. furosemide; LC-MS/MS confirmed
HPLC Method Development LC-MS/MS Analysis Impurity Profiling

NKCC2 Inhibition Data Gap

A comprehensive search of peer-reviewed literature and public databases reveals no quantitative data confirming that Tetrahydro Furosemide inhibits the Na+-K+-2Cl- cotransporter (NKCC2) with potency comparable to furosemide (reported IC50 5.15 μM, range 4.34–13.7 μM) [1]. Vendor claims of 'similar diuretic activity' lack supporting primary evidence with verifiable IC50 values, in vivo diuresis measurements, or urine output quantification.

NKCC2 data gap
Data to verify
No quantitative IC50 data for NKCC2 inhibition
Diuretic activity should not be assumed without testing
Furosemide IC50: 5.15 μM; Tetrahydro Furosemide untested
Transporter Pharmacology Diuretic Activity Comparative Efficacy

Tetrahydro Furosemide Application Scenarios


EP Impurity F Reference Standard

Tetrahydro Furosemide is the definitive reference standard for identifying and quantifying EP Impurity F in furosemide active pharmaceutical ingredient (API) and finished dosage forms. Its use is mandated for analytical method development, method validation (AMV), and quality control (QC) release testing under ICH Q3A/Q3B guidelines. Laboratories supporting Abbreviated New Drug Applications (ANDAs) for generic furosemide products must employ this specific impurity standard to demonstrate method specificity and accuracy .

Furosemide Hepatotoxicity Mechanistic Studies

The furan ring of furosemide is metabolically activated by cytochrome P450 enzymes to form reactive intermediates implicated in covalent protein binding and hepatotoxicity. Tetrahydro Furosemide, possessing a saturated tetrahydrofuran ring, does not undergo this metabolic activation and exhibits no detectable covalent binding in microsomal assays . This compound therefore serves as an essential negative control in experiments designed to probe furan-dependent bioactivation mechanisms, enabling researchers to isolate the contribution of furan ring metabolism to furosemide toxicity.

Carbonic Anhydrase Inhibitor Screening & SAR

Tetrahydro Furosemide has demonstrated inhibitory activity against carbonic anhydrase isozymes from human, bacterial, and archaeal sources . For investigators screening sulfamoylbenzoic acid derivatives for carbonic anhydrase inhibition—an enzyme class implicated in glaucoma, edema, and certain cancers—Tetrahydro Furosemide represents a structurally defined lead-like compound distinct from furosemide in its target profile. Procurement of this compound enables structure-activity relationship (SAR) studies focused on optimizing carbonic anhydrase affinity while avoiding NKCC2-mediated pharmacology.

LC-MS/MS Method Development & Stability Validation

With demonstrated stability in pH 7.4 PBS buffer for up to 24 hours at 100 μM concentration and a logP of 3.13 conferring predictable reversed-phase chromatographic retention , Tetrahydro Furosemide is well-suited as a system suitability standard for LC-MS/MS methods targeting furosemide and related impurities. Its distinct retention time relative to furosemide enables robust peak resolution and method specificity verification during stability-indicating assay development.

Application
Selection Property
Validation Focus
Furosemide EP Impurity F reference standard
EP-designated identity; predictable chromatographic resolution
Peak identification and quantification for ANDA compliance
Furosemide hepatotoxicity mechanistic studies
Negative control for CYP-mediated furan bioactivation
Covalent binding absence confirmation in microsomal assays
Carbonic anhydrase inhibitor screening and SAR
Structurally defined sulfamoylbenzoic acid lead
Isozyme selectivity screening across human, bacterial, archaeal families
LC-MS/MS method development for impurity profiling
Predictable reversed-phase retention and 24 h solution stability
System suitability, specificity, and peak resolution

Technical Documentation Hub

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33 linked technical documents
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